4-Fluoro-3'-trifluoromethylbiphenyl
Overview
Description
4-Fluoro-3’-trifluoromethylbiphenyl is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-trifluoromethylbiphenyl typically involves the introduction of fluorine and trifluoromethyl groups onto a biphenyl scaffold. One common method is the radical trifluoromethylation of biphenyl derivatives using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the biphenyl substrate to form the desired product .
Industrial Production Methods: Industrial production of 4-Fluoro-3’-trifluoromethylbiphenyl may utilize continuous flow chemistry techniques to enhance efficiency and scalability. These methods often employ readily available organic precursors and fluorinating agents such as cesium fluoride to facilitate the rapid generation of trifluoromethylated products .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3’-trifluoromethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Photoredox Catalysis: Utilizes visible light and photoredox catalysts such as ruthenium or iridium complexes to generate reactive intermediates.
Fluorinating Agents: Cesium fluoride is commonly used as a fluorinating agent in the synthesis of trifluoromethylated compounds.
Major Products Formed: The major products formed from these reactions include various trifluoromethylated biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Fluoro-3’-trifluoromethylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and hydrophobicity
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-Fluorobiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3’-Trifluoromethylbiphenyl: Lacks the fluorine atom, which can affect its reactivity and applications.
Uniqueness: 4-Fluoro-3’-trifluoromethylbiphenyl is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-fluoro-4-[3-(trifluoromethyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLXLGHHCOPHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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